![molecular formula C18H12F3N3O3 B2360309 4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105227-54-0](/img/structure/B2360309.png)
4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule . The oxadiazole ring is a heterocycle, which could participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the trifluoromethyl group could potentially be replaced with other groups in a nucleophilic substitution reaction . The oxadiazole ring could potentially be opened under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes . The presence of multiple rings could also affect the compound’s shape and rigidity, which could influence its interactions with other molecules .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Background: Organic light-emitting diodes (OLEDs) are promising display and lighting technologies due to their energy efficiency, flexibility, and wide color gamut. Host materials play a crucial role in OLED performance.
Compound Characteristics: The compound contains a 3-(trifluoromethyl)phenyl group and belongs to the diaryl-substituted anthracene derivatives family.
Applications:- Blue OLED Host Material : The synthesized compound exhibits high thermal stability and proper frontier-energy levels, making it suitable as a host material for blue OLEDs . Specifically:
Pharmacological Applications
Background: 1,3,4-Oxadiazole derivatives have attracted attention for their diverse pharmacological properties.
Compound Characteristics: The compound’s structure includes an oxadiazole ring.
Applications:- Antimicrobial Activity : Oxadiazole derivatives have been investigated for their antimicrobial properties . Further studies could explore this compound’s potential as an antibacterial or antifungal agent.
Synthetic Chemistry
Background: Efficient synthesis methods are essential for obtaining this compound.
Compound Characteristics: The compound contains a trifluoromethyl group.
Applications:- Cascade Reactions : Researchers have explored cascade processes involving the compound, such as combining Heck cross-coupling with subsequent carbon–carbon double bond hydrogenation . These methods enhance synthetic efficiency.
properties
IUPAC Name |
4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c19-18(20,21)12-5-3-4-11(8-12)17-22-15(27-23-17)9-24-13-6-1-2-7-14(13)26-10-16(24)25/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYCEILDBFJRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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